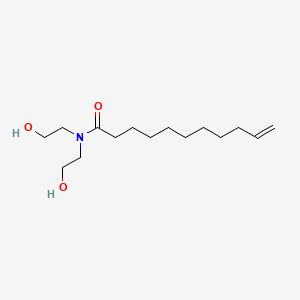10-Undecenamide, N,N-bis(2-hydroxyethyl)-
CAS No.: 60239-68-1
Cat. No.: VC3875309
Molecular Formula: C15H29NO3
Molecular Weight: 271.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60239-68-1 |
|---|---|
| Molecular Formula | C15H29NO3 |
| Molecular Weight | 271.4 g/mol |
| IUPAC Name | N,N-bis(2-hydroxyethyl)undec-10-enamide |
| Standard InChI | InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18/h2,17-18H,1,3-14H2 |
| Standard InChI Key | NGENVFQAIKEQNS-UHFFFAOYSA-N |
| SMILES | C=CCCCCCCCCC(=O)N(CCO)CCO |
| Canonical SMILES | C=CCCCCCCCCC(=O)N(CCO)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features an 11-carbon unsaturated backbone with a terminal double bond (10-undecenamide) and two 2-hydroxyethyl groups attached to the amide nitrogen. The IUPAC name, N,N-bis(2-hydroxyethyl)undec-10-enamide, reflects this configuration . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 60239-68-1 | |
| Molecular Formula | ||
| Molecular Weight | 271.4 g/mol | |
| SMILES Notation | C=CCCCCCCCCC(=O)N(CCO)CCO | |
| InChIKey | NGENVFQAIKEQNS-UHFFFAOYSA-N |
The unsaturated C10–C11 bond introduces geometric isomerism, though the trans (E) configuration is most common in synthetic preparations .
Spectroscopic Signatures
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at:
Nuclear magnetic resonance (NMR) data () further confirm the structure:
Synthesis and Industrial Production
Reaction Pathways
The primary synthesis route involves the condensation of undecylenic acid (10-undecenoic acid) with diethanolamine (DEA) under catalytic conditions :
This exothermic reaction typically employs acid catalysts (e.g., p-toluenesulfonic acid) at 120–150°C, yielding >85% purity before purification .
Purification Strategies
Reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile/water/phosphoric acid mobile phases achieves >99% purity for research-grade material . Preparative-scale separations use C18 columns (5 µm, 250 × 4.6 mm) with gradient elution .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Method | Source |
|---|---|---|---|
| Density | 1.002 ± 0.06 g/cm | Predicted | |
| Boiling Point | 440.4 ± 40.0°C | Predicted | |
| Water Solubility (25°C) | 5.3 g/L | Experimental | |
| LogP | 3.33 | Calculated | |
| Vapor Pressure (25°C) | <0.1 Pa | Predicted |
The compound’s amphiphilicity enables micelle formation at critical micelle concentrations (CMC) of ~0.1 mM in aqueous solutions .
Stability Considerations
-
Thermal Stability: Decomposes above 200°C via Hoffman elimination, releasing ethylene oxide and forming unsaturated nitriles .
-
Photostability: The conjugated diene system undergoes [2+2] cycloaddition under UV light (λ < 300 nm), necessitating dark storage .
Functional Applications
Surfactant Formulations
As a nonionic surfactant, 10-Undecenamide, N,N-bis(2-hydroxyethyl)- reduces surface tension to 28–32 mN/m at 1% w/v . Key uses include:
-
Emulsification: Stabilizes oil-in-water emulsions in cosmetic creams ,
-
Detergency: Enhances lipid removal in industrial cleansers ,
-
Drug Delivery: Forms 50–100 nm micelles for hydrophobic drug encapsulation .
Polymer Chemistry
The terminal double bond participates in radical polymerization, enabling the synthesis of:
-
Hydrogels: Crosslinked with acrylamide monomers for biomedical scaffolds ,
-
Copolymers: Chain-extended with styrene or methyl methacrylate for tailored hydrophobicity .
Analytical Methodologies
Chromatographic Analysis
RP-HPLC conditions for quantification :
| Parameter | Value |
|---|---|
| Column | Newcrom R1 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:HO:HPO (60:40:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | 6.8 ± 0.2 min |
For mass spectrometry, electrospray ionization (ESI+) detects the [M+H] ion at m/z 272.2 .
Comparative Analysis with Structural Analogs
N,N-Bis(2-hydroxyethyl)dodecanamide (CAS 120-40-1)
This saturated analog lacks the C10–C11 double bond, resulting in:
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume